1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1,2-dihydropyrazin-2-one
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Description
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1,2-dihydropyrazin-2-one is a useful research compound. Its molecular formula is C20H15FN2O4S and its molecular weight is 398.41. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
Compounds structurally related to the one mentioned have been explored for their anticancer activities. For instance, novel fluoro-substituted benzo[b]pyran derivatives have shown significant anti-lung cancer activity. These compounds, through various synthetic pathways, have yielded derivatives with promising anticancer properties against lung, breast, and CNS cancer cell lines at low concentrations compared to reference drugs like 5-fluorodeoxyuridine (Hammam et al., 2005). Additionally, 2,3-dihydrobenzo[b][1,4]dioxin-containing pyrazole derivatives have been identified as potent inhibitors of B-Raf kinase with significant anti-proliferative activities against melanoma cell lines, showcasing the compound's potential in targeted cancer therapy (Yang et al., 2012).
Detection of Metal Ions
Another research focus is the development of fluorescent chemosensors for metal ion detection. Derivatives of the related compound have been synthesized and evaluated for their ability to detect Fe3+ metal ions selectively. These studies demonstrate the compound's utility in environmental monitoring and analytical chemistry applications (Khan, 2020).
Tyrosine Kinase Inhibitors
Research has also explored the synthesis of novel heterocyclic compounds derived from related structures for their potential as tyrosine kinase inhibitors with anticancer properties. These compounds have been evaluated for their efficacy against various cancer cell lines, offering insights into their potential therapeutic applications (Abdo et al., 2020).
Properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(4-fluorophenyl)-2-oxoethyl]sulfanylpyrazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN2O4S/c21-14-3-1-13(2-4-14)16(24)12-28-19-20(25)23(8-7-22-19)15-5-6-17-18(11-15)27-10-9-26-17/h1-8,11H,9-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOEJRFNDVVLOKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)N3C=CN=C(C3=O)SCC(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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